molecular formula C3H5BrO2 B023851 Bromomethyl acetate CAS No. 590-97-6

Bromomethyl acetate

Cat. No.: B023851
CAS No.: 590-97-6
M. Wt: 152.97 g/mol
InChI Key: NHYXMAKLBXBVEO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromomethyl acetate is a chemical compound that primarily targets carbonyl derivatives, specifically aldehydes and ketones . It acts as a protective group for these carbonyl compounds, preventing them from reacting with strong nucleophilic reagents .

Mode of Action

The compound interacts with its targets by converting the carbonyl functional group into an acetal . This conversion renders the carbonyl compounds unreactive towards powerful reagents, thereby serving as an excellent protective mechanism . The compound’s mode of action is particularly useful when irreversible addition reactions need to be prevented .

Biochemical Pathways

this compound is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors . This pathway catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The compound’s role in this pathway is crucial for cellular homeostasis and function .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and volatile, suggesting that it may have a rapid absorption and distribution profile

Result of Action

The primary result of this compound’s action is the protection of carbonyl compounds from strong nucleophilic reagents . It has been used in the synthesis of optically active cyclohexene antisepsis agents and in the conversion of ketones and aldehydes to 1,2-diacetates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture, indicating that its stability and efficacy could be affected by humidity . Additionally, its volatility suggests that temperature could also influence its action .

Biochemical Analysis

Biochemical Properties

Bromomethyl acetate interacts with O(6)-alkylguanine-DNA alkyltransferase (DNA repair protein) in vitro . It is also used as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

Cellular Effects

It has been shown to have cytotoxic and mutagenic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction with DNA repair proteins. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with NBS to form this compound .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl bromide with paraformaldehyde in the presence of zinc chloride as a catalyst. The reaction is typically carried out in a dichloromethane solution at room temperature, followed by an overnight reaction under an ice bath . The product is then purified through filtration and distillation at reduced pressure to obtain a high-purity colorless liquid .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product .

Scientific Research Applications

Bromomethyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

bromomethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYXMAKLBXBVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883451
Record name Methanol, 1-bromo-, 1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-97-6
Record name Bromomethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bromomethyl acetate interact with O6-alkylguanine-DNA alkyltransferase (AGT) and what are the downstream effects?

A1: this compound potently inactivates AGT by reacting with its cysteine acceptor site at Cys145, forming a stable AGT-Cys(145)S-CH2OAc adduct. [] This interaction completely abolishes AGT's ability to repair O6-alkylguanine DNA adducts. Interestingly, while dibromomethane (CH2Br2) also inactivates AGT, it does so less potently and forms a less stable adduct. Additionally, CH2Br2 can cross-link AGT to DNA via an AGT-Cys(145)S-CH2-DNA adduct, leading to cytotoxicity and mutations, while this compound does not form this cross-link. [] This difference in behavior suggests distinct mechanisms of action for these two alkylating agents.

Q2: What is the role of this compound in synthesizing lipophilic derivatives of pH-sensitive amphipathic photosensitizers?

A2: this compound serves as a key reagent for esterifying free carboxylate groups in photosensitizers like chlorin e6 and pheophorbide a. [] This esterification yields lipophilic derivatives like chlorin e6 triacetoxymethyl ester (CAME) and pheophorbide a acetoxymethyl ester (PAME). These lipophilic esters are designed to be delivered to target cells via endocytosis, where lysosomal esterases cleave the acetoxymethyl ester groups, releasing the active photosensitizers. []

Q3: Can this compound be used in catalytic reactions, and if so, what are some examples?

A3: Yes, this compound can participate in transition metal-catalyzed carbonylation reactions. For instance, cobalt supported on active carbon catalyzes the carbonylation of dibromomethane with this compound as a byproduct. This reaction yields dimethyl malonate and this compound, highlighting the potential of this compound in carbonylation chemistry. []

Q4: Are there any reported applications of this compound in synthesizing complex molecules?

A4: this compound is a valuable reagent in organic synthesis. One notable application is its use in samarium diiodide-mediated conversion of ketones and aldehydes into 1,2-diacetates. [] This reaction provides a convenient one-step method for this transformation, demonstrating the synthetic utility of this compound.

Q5: Has this compound been used in the synthesis of macrocyclic compounds?

A5: Yes, this compound plays a role in synthesizing derivatives of calixarene compounds. For example, it reacts with p-phenylhexahomocalix[3]arene in the presence of potassium carbonate to produce 7,15,23-Triphenyl-25,26,27-triethylester-2,3,10,11,18,19-hexahomo-3,9,11-trioxacalix[3]arene. [] This derivative, existing in a partial-cone conformation, shows potential for selective complexation with potassium cations.

Q6: Can you provide an example of this compound's use in synthesizing a pharmaceutical compound?

A6: this compound plays a crucial role in the synthesis of FCE 22891, the acetoxymethyl ester of the penem antibiotic FCE 22101. [] This esterification is achieved through the reaction of FCE 22101 with this compound, yielding FCE 22891, highlighting the application of this compound in pharmaceutical synthesis.

Q7: What is the significance of using this compound in the synthesis of Nonafulvene?

A7: this compound reacts with cis,cis,cis,trans-cyclononatetraenide to yield (cyclononatetraenyl)methyl acetate. Subsequent base-induced elimination of acetic acid from this intermediate leads to the formation of Nonafulvene. [] This synthetic route exemplifies the use of this compound as a building block for constructing cyclic conjugated systems.

Q8: Are there any patented applications for this compound in chemical synthesis?

A8: Yes, this compound is a key reagent in a patented process for synthesizing pyrroleamide derivatives, which are known to bind selectively to GABAa receptors. [] This patent highlights the industrial relevance and potential therapeutic applications of compounds synthesized using this compound.

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